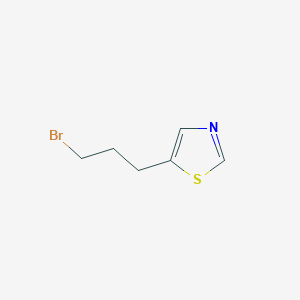

5-(3-Bromopropyl)-1,3-thiazole

Description

Properties

Molecular Formula |

C6H8BrNS |

|---|---|

Molecular Weight |

206.11 g/mol |

IUPAC Name |

5-(3-bromopropyl)-1,3-thiazole |

InChI |

InChI=1S/C6H8BrNS/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2 |

InChI Key |

DGBRNCWXIPDFBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)CCCBr |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 5 3 Bromopropyl 1,3 Thiazole

Reactivity of the Terminal Bromine Atom

The most significant site of reactivity in 5-(3-bromopropyl)-1,3-thiazole is the carbon-bromine (C-Br) bond. The bromine atom is a good leaving group, rendering the attached carbon atom electrophilic and susceptible to attack by various nucleophiles. This reactivity is characteristic of primary alkyl halides and is the basis for many of its synthetic applications.

Nucleophilic substitution is a fundamental reaction for 5-(3-bromopropyl)-1,3-thiazole, where the bromide ion is displaced by a nucleophile. numberanalytics.commasterorganicchemistry.com These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, especially given that the bromine is attached to a primary carbon. libretexts.org The SN2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. oxfordsciencetrove.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org An SN1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a carbocation intermediate, is less likely for this primary alkyl halide due to the relative instability of primary carbocations. libretexts.org

The electrophilic carbon bearing the bromine atom is a prime target for carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. While specific examples for 5-(3-bromopropyl)-1,3-thiazole are not extensively documented in publicly available literature, its behavior can be inferred from the general reactivity of primary alkyl bromides. These reactions are crucial for extending the carbon chain or introducing aryl groups.

Alkylation: Reactions with organometallic reagents such as Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) would lead to the formation of a longer alkyl chain attached to the thiazole (B1198619) ring.

Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could potentially be used to introduce an aryl group, though this typically involves the coupling of an organometallic reagent with an aryl halide. A more direct arylation at the propyl chain is less common but can be achieved under specific catalytic conditions. nih.govmdpi.comnih.govosti.govorganic-chemistry.org

The displacement of the terminal bromine by heteroatom nucleophiles is a widely utilized transformation for 5-(3-bromopropyl)-1,3-thiazole. This allows for the introduction of various functional groups, which is particularly useful in the synthesis of biologically active molecules and other complex chemical structures. numberanalytics.comnih.govpharmaguideline.com

Nitrogen Nucleophiles: Amines and other nitrogen-containing compounds readily react with 5-(3-bromopropyl)-1,3-thiazole to form new carbon-nitrogen bonds. For instance, it can be used to alkylate piperazine (B1678402) derivatives, a common structural motif in pharmaceuticals. prepchem.comprepchem.com

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to displace the bromide, forming a thioether linkage.

The following table details a specific example of heteroatom substitution:

| Reactant | Nucleophile | Product | Conditions | Reference |

| 5-(3-Bromopropyl)-1,3-thiazole | 1-(2-Methoxyphenyl)piperazine | 5-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)thiazole | Not specified | prepchem.com |

| 5-(3-Bromopropyl)-1,3-thiazole | Benzyl mercaptan | 5-(3-(Benzylthio)propyl)thiazole | Not specified | Patent US20120071441A1 |

Oxygen Nucleophiles: Alkoxides and hydroxides can displace the bromide to form ethers and alcohols, respectively.

Azide (B81097) Nucleophiles: The azide ion (N₃⁻) is a potent nucleophile that reacts to form an alkyl azide. This azide can then be readily converted to an amine via reduction or participate in cycloaddition reactions.

In the presence of a strong, sterically hindered base, 5-(3-bromopropyl)-1,3-thiazole can undergo an E2 (bimolecular elimination) reaction to form an alkene. chegg.compearson.comlibretexts.org In this process, a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) is abstracted by the base, with the simultaneous departure of the bromide leaving group, resulting in the formation of a double bond. The competition between substitution (SN2) and elimination (E2) is influenced by factors such as the strength and steric bulk of the base, temperature, and solvent. chegg.com For a primary alkyl halide like 5-(3-bromopropyl)-1,3-thiazole, substitution is generally favored, but elimination can become more significant with strong, bulky bases and higher temperatures. chegg.com

The carbon-bromine bond in 5-(3-bromopropyl)-1,3-thiazole can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com This generates a carbon-centered radical on the propyl chain. This radical can then participate in various radical-mediated transformations, such as radical additions to alkenes or radical cyclizations. For example, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen donor like tributyltin hydride, the bromine atom can be replaced by a hydrogen atom. libretexts.org

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with its own distinct reactivity. numberanalytics.comchemicalbook.comwikipedia.org The presence of both a sulfur and a nitrogen atom in the ring influences its electronic properties and reactivity towards both electrophiles and nucleophiles. pharmaguideline.comchemicalbook.com

Electrophilic Substitution: The thiazole ring can undergo electrophilic aromatic substitution. pharmaguideline.comnumberanalytics.com Due to the electron-donating nature of the sulfur atom and the directing effect of the nitrogen, electrophilic attack typically occurs at the C5 position. pharmaguideline.comnumberanalytics.comwikipedia.org However, since the compound is already substituted at the 5-position, further electrophilic substitution would be directed to other positions, likely the C4 position, although this is generally less favored. The electron-withdrawing nature of the thiazole ring can make electrophilic substitution more difficult compared to benzene.

Nucleophilic Substitution: The thiazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or through the formation of a thiazolium salt. pharmaguideline.comchemicalbook.com

Deprotonation: The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.comwikipedia.org It can be removed by a strong base, such as an organolithium reagent, to form a nucleophilic organometallic species. This C2-lithiated thiazole can then react with various electrophiles, allowing for functionalization at this position.

Electrophilic Aromatic Substitution (EAS) Processes

The thiazole ring is generally considered to be electron-rich and thus reactive towards electrophiles. Theoretical calculations and experimental evidence for various thiazole derivatives indicate that electrophilic aromatic substitution (EAS) occurs preferentially at the C5 position. pharmaguideline.comwikipedia.orgchemicalbook.com In the case of 5-(3-Bromopropyl)-1,3-thiazole, the C5 position is already substituted. Therefore, electrophilic attack would be directed to the next most activated position, which is typically the C4 position. However, the presence of the alkyl group at C5, being a weak electron-donating group, would only modestly activate the ring towards EAS.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require forcing conditions to proceed on the thiazole ring of 5-(3-Bromopropyl)-1,3-thiazole, and may lead to a mixture of products or decomposition. The primary site of reactivity for many electrophiles would likely be the lone pair on the nitrogen atom, leading to N-quaternization, or potentially the sulfur atom.

Nucleophilic Aromatic Substitution (NAS) Processes

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is generally difficult and requires strong activation by electron-widespreading groups. The most electron-deficient carbon, C2, is the most probable site for such reactions. pharmaguideline.comchemicalbook.com For 5-(3-Bromopropyl)-1,3-thiazole, direct nucleophilic attack on the thiazole ring at the C2 or C4 positions is not expected to be a facile process under standard conditions.

However, the primary electrophilic site in the molecule is the carbon atom of the bromopropyl chain attached to a bromine atom. This site is highly susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides), leading to the displacement of the bromide ion via an SN2 mechanism. This reaction pathway is expected to be the most dominant transformation for this compound when treated with nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions at the Thiazole Core

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the bromopropyl group offers a handle for such reactions, the thiazole core itself can participate in cross-coupling, typically through a halogenated derivative.

To perform cross-coupling reactions directly on the thiazole ring of 5-(3-Bromopropyl)-1,3-thiazole, it would first need to be halogenated, for instance, at the C2 or C4 position. A hypothetical 2-bromo-5-(3-bromopropyl)-1,3-thiazole could then undergo selective cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid, a Heck coupling with an alkene, or a Sonogashira coupling with a terminal alkyne could be envisaged at the C2 position, given the generally higher reactivity of aryl halides over alkyl halides in these reactions. However, without experimental data on this specific substrate, predicting the precise conditions and selectivity remains speculative.

Alternatively, the existing bromopropyl group can participate in cross-coupling reactions. For instance, a Negishi or Kumada coupling could potentially be employed to form a new carbon-carbon bond at the propyl chain.

Oxidative and Reductive Transformations of the Thiazole Ring

The thiazole ring is relatively stable to oxidation. However, strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which would disrupt the aromaticity of the ring. The nitrogen atom can also be oxidized to an N-oxide.

Regarding reduction, the thiazole ring is generally resistant to catalytic hydrogenation under standard conditions. More forcing conditions or the use of reducing agents like sodium in liquid ammonia (B1221849) can lead to ring cleavage. The bromopropyl side chain is susceptible to reduction, where the C-Br bond can be cleaved to yield the corresponding 5-propyl-1,3-thiazole.

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The presence of two distinct reactive sites in 5-(3-Bromopropyl)-1,3-thiazole – the thiazole ring and the bromopropyl side chain – raises important questions of chemoselectivity and regioselectivity.

Chemoselectivity: In reactions with reagents that can potentially react at both sites, the outcome will depend on the nature of the reagent and the reaction conditions. For instance, when reacting with a nucleophile, the SN2 reaction at the bromopropyl chain is expected to be significantly faster than any potential nucleophilic attack on the thiazole ring. Therefore, selective functionalization of the side chain is highly probable. In the case of metal-catalyzed cross-coupling reactions on a di-halogenated derivative (e.g., 2-bromo-5-(3-bromopropyl)-1,3-thiazole), the relative reactivity of the C(sp2)-Br bond on the thiazole ring versus the C(sp3)-Br bond on the alkyl chain would determine the selectivity. Typically, C(sp2)-Br bonds are more reactive in Suzuki, Heck, and Sonogashira couplings.

Regioselectivity: For electrophilic substitution on the thiazole ring, as discussed earlier, the C4 position would be the most likely site of attack, assuming the C5 position is blocked. For nucleophilic substitution on the bromopropyl chain, the reaction is expected to occur exclusively at the carbon bearing the bromine atom.

Mechanistic Investigations of Key Derivatization Pathways

Due to the lack of specific experimental studies on 5-(3-Bromopropyl)-1,3-thiazole, mechanistic investigations of its derivatization pathways can only be inferred from the general principles of organic chemistry and the known reactivity of similar compounds.

The primary derivatization pathway is anticipated to be the nucleophilic substitution at the bromopropyl chain. This reaction would proceed through a classic SN2 mechanism, involving a backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of configuration if the carbon were chiral (which it is not in this case).

Should electrophilic substitution on the thiazole ring be achieved, it would follow the standard mechanism for electrophilic aromatic substitution, involving the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity.

Mechanistic studies of potential metal-catalyzed cross-coupling reactions would involve the well-established catalytic cycles for reactions like Suzuki, Heck, and Sonogashira, which typically involve oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion (for Heck), and reductive elimination steps. The specific ligands, bases, and solvents would play a crucial role in the efficiency and selectivity of these hypothetical reactions.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the environment of individual atoms and their relationships to neighboring atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 5-(3-Bromopropyl)-1,3-thiazole, distinct signals are expected for the protons on the thiazole (B1198619) ring and those on the bromopropyl side chain.

The thiazole ring contains two protons. The proton at the C2 position is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.5-9.0 ppm, due to the deshielding effect of the adjacent nitrogen and sulfur atoms. The proton at the C4 position would also be a singlet, appearing further upfield, generally around δ 7.5-8.0 ppm.

The bromopropyl chain will exhibit three distinct sets of proton signals. The methylene (B1212753) group attached to the bromine atom (-CH₂Br) is the most deshielded and is expected to resonate as a triplet around δ 3.4-3.6 ppm. The methylene group adjacent to the thiazole ring (-CH₂-thiazole) would also be a triplet, shifted downfield due to the aromatic ring current, likely in the region of δ 2.9-3.2 ppm. The central methylene group (-CH₂-) will appear as a multiplet (a quintet or sextet) resulting from coupling to the two adjacent methylene groups, and its chemical shift is anticipated to be in the range of δ 2.1-2.4 ppm. The integration of these signals will correspond to the number of protons in each environment (2H for each methylene group and 1H for each thiazole proton).

Expected ¹H NMR Data for 5-(3-Bromopropyl)-1,3-thiazole

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-2 (thiazole) | 8.5 - 9.0 | Singlet (s) |

| H-4 (thiazole) | 7.5 - 8.0 | Singlet (s) |

| -CH₂Br | 3.4 - 3.6 | Triplet (t) |

| -CH₂-thiazole | 2.9 - 3.2 | Triplet (t) |

| -CH₂- | 2.1 - 2.4 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. In 5-(3-Bromopropyl)-1,3-thiazole, six unique carbon signals are expected.

The carbon atoms of the thiazole ring are designated C2, C4, and C5. The C2 carbon, situated between the nitrogen and sulfur atoms, is highly deshielded and is expected to have a chemical shift in the range of δ 150-155 ppm. The C4 and C5 carbons will have distinct shifts, influenced by their position relative to the heteroatoms and the propyl substituent.

The bromopropyl chain will show three signals. The carbon atom bonded to the bromine (-CH₂Br) will appear around δ 30-35 ppm. The carbon attached to the thiazole ring will be found in a similar region, while the central methylene carbon will be the most upfield of the propyl chain carbons.

Expected ¹³C NMR Data for 5-(3-Bromopropyl)-1,3-thiazole

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (thiazole) | 150 - 155 |

| C4 (thiazole) | 140 - 145 |

| C5 (thiazole) | 120 - 125 |

| -CH₂Br | 30 - 35 |

| -CH₂-thiazole | 28 - 33 |

| -CH₂- | 30 - 35 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 5-(3-Bromopropyl)-1,3-thiazole, COSY would show cross-peaks between the adjacent methylene groups of the bromopropyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 3.4-3.6 ppm would show a cross-peak with the carbon signal at δ 30-35 ppm, confirming the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For example, HMBC would show a correlation between the protons of the methylene group adjacent to the thiazole ring and the C4 and C5 carbons of the ring, confirming the position of the bromopropyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The 1,3-thiazole ring exhibits a set of characteristic absorption bands in the IR spectrum. These arise from the stretching and bending vibrations of the C=C, C=N, and C-S bonds within the heterocyclic system. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N stretching vibration usually appears around 1650-1550 cm⁻¹, while C=C stretching bands are found in the 1600-1450 cm⁻¹ region. Ring stretching and deformation vibrations, often referred to as "breathing" modes, can also be observed at lower frequencies.

The bromopropyl chain also gives rise to distinct IR absorption bands. The stretching vibrations of the C-H bonds in the methylene groups are expected in the 2960-2850 cm⁻¹ range. The C-Br stretching vibration is a key diagnostic peak and typically appears in the fingerprint region of the spectrum, usually between 650 and 550 cm⁻¹. The presence of a band in this region is strong evidence for the bromoalkane functionality. Methylene scissoring and rocking vibrations can also be observed in the 1470-1370 cm⁻¹ region.

Expected IR Absorption Bands for 5-(3-Bromopropyl)-1,3-thiazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Strong |

| C=N Stretch | 1650 - 1550 | Medium |

| C=C Stretch | 1600 - 1450 | Medium |

| CH₂ Bending | 1470 - 1370 | Medium |

| C-Br Stretch | 650 - 550 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental formula of 5-(3-Bromopropyl)-1,3-thiazole. This technique measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of the compound's mass and offering insights into its structure through the analysis of fragment ions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with a very high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes.

For 5-(3-Bromopropyl)-1,3-thiazole, with the molecular formula C₆H₈BrNS, HRMS can distinguish its exact mass from other potential formulas that might have the same nominal mass. The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ³²S). The close correlation between the measured exact mass and the calculated theoretical mass provides strong confirmation of the compound's identity. nih.govrsc.org

| Parameter | Value |

| Molecular Formula | C₆H₈BrNS |

| Most Abundant Isotopes | ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 204.9615 Da |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 206.9595 Da |

This table presents the theoretical exact masses for the two major molecular ions of 5-(3-Bromopropyl)-1,3-thiazole resulting from the natural isotopes of bromine.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in two distinct peaks for the molecular ion, separated by 2 m/z units, known as the M⁺ and M+2 peaks. ucalgary.cachemguide.co.uk

In the mass spectrum of 5-(3-Bromopropyl)-1,3-thiazole, the molecular ion region will exhibit a pair of peaks of almost equal intensity. libretexts.orgcsbsju.edu The peak corresponding to the molecule containing the ⁷⁹Br isotope will appear at m/z ≈ 205, while the peak for the molecule with the ⁸¹Br isotope will be at m/z ≈ 207. This distinctive 1:1 ratio is a clear and reliable indicator of the presence of a single bromine atom in the molecule. chemguide.co.ukcsbsju.edu Any fragments that retain the bromine atom will also display this characteristic isotopic signature.

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of 5-(3-Bromopropyl)-1,3-thiazole, a detailed model of its molecular structure, including bond lengths, bond angles, and conformational details, can be constructed. nih.govmdpi.com

Single-crystal X-ray diffraction provides definitive measurements of the distances between atoms (bond lengths) and the angles between bonds. jyu.fimdpi.com For 5-(3-Bromopropyl)-1,3-thiazole, this analysis would precisely define the geometry of the thiazole ring and the attached bromopropyl side chain.

The resulting data would confirm the planarity of the 1,3-thiazole ring and provide exact values for C-S, C-N, and C-C bond lengths within the heterocycle. nih.gov It would also determine the bond lengths of the C-C and C-Br bonds in the propyl chain. These experimental values can be compared to established data for similar chemical fragments to identify any structural strain or unusual electronic effects.

| Bond / Angle | Expected Value Range | Information Gained |

| Thiazole Ring C-S | ~1.71 - 1.74 Å | Confirms heterocyclic structure |

| Thiazole Ring C=N | ~1.30 - 1.38 Å | Evidence of double bond character |

| C-C (Alkyl Chain) | ~1.52 - 1.54 Å | Standard sp³-sp³ carbon bond |

| C-Br | ~1.93 - 1.97 Å | Carbon-bromine bond distance |

| C-S-C Angle | ~89 - 92° | Ring strain in thiazole |

| C-C-C Angle (Propyl) | ~109.5 - 112° | Tetrahedral geometry of sp³ carbons |

This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction analysis of 5-(3-Bromopropyl)-1,3-thiazole, with expected values based on known chemical structures.

The flexible bromopropyl side chain can adopt various conformations due to rotation around its C-C single bonds. X-ray crystallography reveals the preferred conformation of the molecule in the solid state. This includes the specific torsion angles (dihedral angles) that define the spatial relationship between the thiazole ring and the bromine atom. The analysis would show, for example, whether the alkyl chain adopts a staggered (e.g., anti-periplanar) or a more folded (e.g., gauche) conformation, which is often influenced by packing forces within the crystal.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis of crystal packing reveals the non-covalent intermolecular interactions that stabilize the solid-state structure. For 5-(3-Bromopropyl)-1,3-thiazole, potential interactions could include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or sulfur atoms of the thiazole ring. researchgate.net

Hydrogen Bonding: Weak C-H···N or C-H···S hydrogen bonds may exist between the alkyl or thiazole C-H groups and the heteroatoms of neighboring molecules. nih.gov

π–π Stacking: The electron-rich thiazole rings of adjacent molecules may stack on top of each other, contributing to crystal stability. nih.gov

Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies of 5 3 Bromopropyl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular orbitals, charge distributions, and the energies associated with different molecular states. For 5-(3-Bromopropyl)-1,3-thiazole, these calculations can reveal the electronic influence of the thiazole (B1198619) ring on the bromopropyl side chain and vice-versa.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov A common approach involves using a hybrid functional, such as B3LYP, which combines exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. dntb.gov.ua This is paired with a basis set, like 6-31G(d,p) or the more extensive cc-pVDZ, which describes the atomic orbitals used in the calculation. rsc.org

For 5-(3-Bromopropyl)-1,3-thiazole, DFT calculations are used to determine several key properties:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Energies: The total energy of the molecule, which is crucial for comparing the stability of different conformers or isomers.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.gov

| Property | Calculated Value (Representative) | Description |

| HOMO Energy | -6.85 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.95 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.90 eV | An indicator of chemical stability and reactivity. |

| Dipole Moment | 3.20 D | A measure of the overall polarity of the molecule. |

| Total Energy | -2150.75 Hartrees | The total electronic energy of the optimized structure. |

Table 1: Representative electronic properties of 5-(3-Bromopropyl)-1,3-thiazole calculated using DFT at the B3LYP/6-31G(d,p) level of theory. These are illustrative values typical for such a molecule.

While DFT is prevalent, other methods also offer valuable insights.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parametrization. Hartree-Fock (HF) is the simplest ab initio method. More advanced and accurate (but computationally expensive) methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory build upon the HF result to better account for electron correlation. researchgate.net These are often used as benchmarks for less computationally demanding methods.

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for studying very large molecules or for performing initial, rapid conformational searches before refining with higher-level theory.

Conformational Analysis and Potential Energy Surface Mapping

The 3-bromopropyl side chain of 5-(3-Bromopropyl)-1,3-thiazole is flexible, allowing it to adopt multiple conformations due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them (transition states).

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP), is a standard approach for calculating NMR shielding tensors. rsc.orgresearchgate.netnih.gov These calculated shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often through a linear scaling equation derived from a set of known molecules. comporgchem.com This allows for the prediction of both ¹H and ¹³C NMR spectra, helping to assign experimental peaks. aps.org

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Thiazole C2 | 151.5 | 8.80 |

| Thiazole C4 | 142.0 | 7.95 |

| Thiazole C5 | 125.8 | - |

| Propyl Cα | 29.5 | 3.10 (t) |

| Propyl Cβ | 33.2 | 2.25 (m) |

| Propyl Cγ | 31.0 | 3.50 (t) |

Table 2: Illustrative predicted NMR chemical shifts for 5-(3-Bromopropyl)-1,3-thiazole using the GIAO-DFT method. Values are hypothetical and for demonstration purposes. Multiplicity (t = triplet, m = multiplet) is predicted based on expected coupling.

IR Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies. amazonaws.com These calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretches, bends, wags, etc.). researchgate.net Because the calculations assume a harmonic oscillator model and are performed on a single molecule in the gas phase, the calculated frequencies are often systematically higher than experimental values. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra recorded on solid or liquid samples. researchgate.net This allows for the assignment of major peaks in an experimental IR spectrum. mdpi.com

Investigation of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, providing valuable insights into its mechanism. For 5-(3-Bromopropyl)-1,3-thiazole, a key reaction of interest is the nucleophilic substitution at the γ-carbon of the propyl chain, where the bromide ion acts as a leaving group. oxfordsciencetrove.com

Theoretical studies can distinguish between the two primary mechanisms for such reactions:

S_N2 (Bimolecular Nucleophilic Substitution): A one-step mechanism where the nucleophile attacks as the leaving group departs. libretexts.org Computationally, this involves locating a single transition state where the new bond is partially formed and the old bond is partially broken. gacariyalur.ac.in

S_N1 (Unimolecular Nucleophilic Substitution): A two-step mechanism involving the formation of a carbocation intermediate. This would require locating the transition state for the departure of the bromide ion and then analyzing the stability of the resulting primary carbocation.

By calculating the energies of the reactants, products, intermediates, and transition states, an energy profile for each potential pathway can be constructed. The pathway with the lower activation energy (the energy difference between the reactants and the highest-energy transition state) is predicted to be the kinetically favored one. For a primary alkyl halide like the bromopropyl group, the S_N2 mechanism is generally expected to be significantly more favorable than the S_N1 mechanism, a prediction that computational modeling can quantitatively confirm. pressbooks.pubucsb.edu

Analysis of Molecular Electrostatic Potential and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for understanding intermolecular interactions and predicting sites of chemical reactivity. trdizin.gov.tr

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms and are prime sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate, near-zero potential.

For 5-(3-Bromopropyl)-1,3-thiazole, an MEP analysis would be expected to show:

Negative potential (red/orange) localized around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The sulfur atom would also exhibit some negative potential. researchgate.net

Positive potential (blue) around the hydrogen atoms, particularly the C2-H of the thiazole ring.

The region around the C-Br bond would show the influence of the electronegative bromine atom, making the attached carbon atom (Cγ) an electrophilic site susceptible to nucleophilic attack. nih.gov

This analysis provides a clear, visual guide to the molecule's charge distribution and its likely points of interaction with other reagents. researchgate.net

Role As a Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Diverse 1,3-Thiazole-Containing Molecules

The presence of a reactive bromine atom on the propyl side chain makes 5-(3-bromopropyl)-1,3-thiazole an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed by synthetic chemists to introduce the thiazole (B1198619) moiety into a wide variety of molecular frameworks, leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science.

The utility of the related 2-(3-bromopropyl)-1,3-thiazole (B13205504) has been documented, highlighting the general importance of such brominated thiazole derivatives in synthesis. For instance, the alkylation of various nucleophiles with these types of compounds is a common strategy to build more complex molecules. While specific examples detailing the reactions of 5-(3-bromopropyl)-1,3-thiazole are not extensively reported in readily available literature, the general reactivity pattern of alkyl halides suggests its utility in similar transformations.

Utility in the Development of Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While direct participation of 5-(3-bromopropyl)-1,3-thiazole in a classical MCR is not prominently documented, its derivatives can be key players. For example, the bromopropyl group can be converted into other functional groups, such as an azide (B81097) or an amine, which are then suitable for participation in well-known MCRs like the Ugi or Passerini reactions.

Furthermore, the synthesis of spiro[carbazole-3,4'-thiazoles] has been achieved through a four-component reaction, demonstrating the potential of thiazole-containing building blocks in complex, one-pot transformations. nih.gov

Intermediate for the Introduction of Complex Functional Groups

The bromopropyl group of 5-(3-bromopropyl)-1,3-thiazole serves as a versatile handle for the introduction of more complex functionalities onto the thiazole core. This is a crucial step in the multi-step synthesis of elaborate molecules.

One common transformation is the reaction with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. For example, reaction with amines would yield amino-functionalized thiazoles, while reaction with thiols would introduce thioether linkages. These new functional groups can then undergo further chemical modifications, allowing for the construction of highly functionalized and intricate molecular architectures.

Table 1: Potential Reactions for Functional Group Introduction

| Nucleophile | Resulting Functional Group | Potential Application of Product |

| Primary/Secondary Amine | Secondary/Tertiary Amine | Pharmaceutical intermediates |

| Thiol | Thioether | Synthesis of bioactive compounds |

| Azide | Alkyl Azide | Precursor for "click chemistry" |

| Cyanide | Nitrile | Intermediate for carboxylic acids, amines |

| Malonate Ester | Substituted Malonate | Carbon-carbon bond formation |

Application in Materials Science Precursors

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced materials. 5-(3-Bromopropyl)-1,3-thiazole can serve as a precursor to monomers and other key intermediates in the synthesis of functional materials.

Monomer for Polymer Synthesis (if applicable to non-biological polymers)

The reactive bromopropyl group allows for the conversion of 5-(3-bromopropyl)-1,3-thiazole into a polymerizable monomer. For instance, it can be reacted with a molecule containing a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety, to create a thiazole-containing monomer. This monomer can then be polymerized, typically via free-radical polymerization, to produce a polymer with thiazole units pendant to the main chain. These polymers can exhibit interesting properties, such as liquid crystallinity or specific photophysical behaviors.

For example, side-chain liquid crystalline polymers have been synthesized from methacrylate monomers bearing an azo-ester linked benzothiazole (B30560) mesogen. iaea.org The synthesis of such polymers often involves the initial preparation of a functionalized monomer, a role for which 5-(3-bromopropyl)-1,3-thiazole is well-suited as a starting material.

Chemical Inhibitors of Corrosion (focus on the chemical mechanism)

Thiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. The inhibitory action of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of corrosion inhibition by thiazole derivatives involves several key interactions:

Adsorption: The heterocyclic thiazole ring, with its nitrogen and sulfur atoms, possesses lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms on the surface. This leads to the adsorption of the inhibitor molecules onto the metal.

Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, preventing the direct contact of the metal with corrosive agents like H+ ions and chloride ions.

Influence of Molecular Structure: The efficiency of corrosion inhibition is influenced by the molecular structure of the thiazole derivative. The presence of the alkyl chain in 5-(3-bromopropyl)-1,3-thiazole can enhance its inhibitory effect by increasing the surface area covered by the molecule. Furthermore, the bromine atom could potentially participate in the adsorption process. The quaternization of the thiazole nitrogen with the alkyl bromide chain of another molecule can lead to the formation of thiazolium salts, which have shown significant corrosion inhibition properties. These cationic species can interact with the negatively charged metal surface (in acidic solutions after the adsorption of anions), further strengthening the protective layer.

Design and Synthesis of Novel Chemical Scaffolds

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. The 1,3-thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.

5-(3-Bromopropyl)-1,3-thiazole provides a convenient entry point for the construction of novel and complex chemical scaffolds. The reactive bromopropyl arm allows for the linkage of the thiazole core to other cyclic or heterocyclic systems, leading to the creation of fused or spirocyclic structures. These new scaffolds can then be further functionalized to explore new regions of chemical space in the search for new drug candidates and functional materials. For instance, the synthesis of novel bis-thiazole scaffolds connected to other heterocyclic cores like quinoxaline (B1680401) has been reported, highlighting the modular nature of thiazole chemistry.

Future Research Directions and Perspectives

Exploration of Sustainable and Green Synthetic Routes

Conventional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste, creating environmental concerns. nih.govresearchgate.net Future research will increasingly focus on developing "green" and sustainable synthetic pathways to 5-(3-bromopropyl)-1,3-thiazole. This involves the use of renewable starting materials, environmentally benign catalysts, and milder reaction conditions to minimize the environmental footprint. nih.govresearchgate.net

Key areas of exploration in green synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.netnih.gov

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable chemistry. nih.govmdpi.commdpi.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid the use of heavy metal catalysts is highly desirable to reduce toxicity and simplify purification processes. organic-chemistry.org

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.netbepls.com

A comparative analysis of conventional versus green synthetic approaches for thiazole synthesis is presented below:

| Feature | Conventional Synthesis | Green Synthesis |

| Reagents | Often hazardous and non-renewable | Renewable starting materials, less toxic reagents nih.govresearchgate.net |

| Catalysts | Often heavy metals | Benign catalysts, biocatalysts, or catalyst-free nih.govnih.gov |

| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, deep eutectic solvents nih.govmdpi.com |

| Energy | Often requires high temperatures and long reaction times | Microwave, ultrasound, lower energy input nih.govnih.gov |

| Waste | Generates significant chemical waste | Minimized waste generation, improved atom economy nih.govresearchgate.net |

High-Throughput Experimentation and Automated Synthesis Approaches

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of new synthetic reactions. youtube.com By employing automated robotic systems, researchers can rapidly screen a large number of reaction conditions in parallel, using minimal amounts of reagents. youtube.comyoutube.com This approach is particularly valuable for optimizing the synthesis of 5-(3-bromopropyl)-1,3-thiazole by systematically varying parameters such as catalysts, solvents, temperature, and reactant ratios. youtube.com

The integration of automated synthesis platforms can further enhance efficiency. nih.govfigshare.com These systems can perform multi-step syntheses, including purification, with minimal human intervention. For the synthesis of 5-(3-bromopropyl)-1,3-thiazole, this could involve the automated coupling of a suitable thiazole precursor with a bromopropylating agent, followed by automated workup and purification. The use of solid-phase synthesis, where one of the reactants is attached to a solid support, can simplify the purification process and is well-suited for automation. nih.gov

Development of Advanced Analytical Techniques for In Situ Monitoring

The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Future research will likely focus on the development and application of advanced analytical techniques for the in situ monitoring of the synthesis of 5-(3-bromopropyl)-1,3-thiazole.

Spectroscopic techniques that can be integrated into reaction vessels include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the molecules present in the reaction mixture.

Infrared (IR) spectroscopy: Useful for monitoring the disappearance of starting materials and the appearance of products by tracking specific functional groups.

Mass Spectrometry (MS): Allows for the identification of reaction components and intermediates based on their mass-to-charge ratio.

These techniques, when coupled with fiber-optic probes, can provide continuous data streams without the need to withdraw samples from the reaction, thus preserving the reaction integrity. This real-time data is crucial for optimizing reaction conditions to maximize yield and minimize the formation of impurities.

Integration with Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers significant advantages for the scalable synthesis of fine chemicals like 5-(3-bromopropyl)-1,3-thiazole. arkat-usa.orgdiva-portal.orgresearchgate.net This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. arkat-usa.orgdiva-portal.orgacs.org

Key benefits of flow chemistry for the synthesis of 5-(3-bromopropyl)-1,3-thiazole include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. arkat-usa.org

Improved Efficiency: Precise control over reaction conditions often leads to higher yields and purer products. diva-portal.org

Scalability: Scaling up production is more straightforward in flow systems by simply running the reactor for a longer duration or by using multiple reactors in parallel. arkat-usa.orgdiva-portal.org

Integration of Multiple Steps: Flow chemistry allows for the seamless integration of multiple reaction and purification steps into a single continuous process. allfordrugs.com

For instance, the synthesis could involve the initial formation of a thiazole ring in one flow reactor, followed by its immediate reaction with a bromopropylating agent in a second reactor, and finally, in-line purification to obtain the desired product.

Investigation of Unconventional Activation Methods for the Bromopropyl Moiety

The carbon-bromine (C-Br) bond in the bromopropyl group is a key reactive site. While thermal activation is common, future research could explore unconventional methods for activating this bond to achieve novel reactivity or improve reaction efficiency. wikipedia.orgacs.org

Potential unconventional activation methods include:

Photocatalysis: Using visible light and a photocatalyst to generate reactive radical intermediates from the C-Br bond. This can enable reactions to proceed under mild conditions. organic-chemistry.org

Electrochemistry: Employing an electric current to facilitate the cleavage of the C-Br bond, offering a clean and reagent-free activation method. organic-chemistry.org

Mechanochemistry: Using mechanical force, such as ball milling, to induce chemical reactions. nih.gov This solvent-free approach is an environmentally friendly alternative to traditional solution-phase chemistry. nih.gov

Sonochemistry: Utilizing high-frequency sound waves to create localized high-temperature and high-pressure zones, which can promote the cleavage of the C-Br bond and accelerate reactions. nih.gov

These methods could open up new synthetic routes to 5-(3-bromopropyl)-1,3-thiazole and its derivatives, potentially offering greater control over reactivity and access to novel chemical space.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Bromopropyl)-1,3-thiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, bromoalkyl intermediates (e.g., 3-bromopropyl derivatives) react with thiazole precursors under reflux in anhydrous solvents like THF or DMF. Catalytic systems (e.g., Pd(PPh₃)₄ for coupling) and bases (e.g., NaH) are critical. Optimizing temperature (60–100°C) and stoichiometric ratios (1:1.1 thiazole:bromoalkyl agent) improves yields to >70% . Purification often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Q. How is structural characterization of 5-(3-Bromopropyl)-1,3-thiazole performed?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). The thiazole ring protons resonate at δ 7.2–8.3 ppm in ¹H NMR, while the bromopropyl chain shows peaks at δ 3.4–3.6 ppm (CH₂Br) and δ 1.8–2.1 ppm (CH₂). IR confirms C-Br stretches at 500–600 cm⁻¹. HRMS validates the molecular ion [M+H]⁺ .

Q. What solvents and conditions are optimal for handling 5-(3-Bromopropyl)-1,3-thiazole in reactions?

- Methodological Answer : The compound is moisture-sensitive; use anhydrous THF, DCM, or DMF under inert gas (N₂/Ar). Reactions involving nucleophiles (e.g., amines) require mild bases (K₂CO₃) at 0–25°C to prevent decomposition. For photochemical stability, store in amber vials at –20°C .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the thiazole ring be addressed?

- Methodological Answer : Regioselectivity depends on electronic effects. Electrophilic substitution favors the 5-position due to sulfur’s electron-withdrawing effect. For example, bromination with NBS in CCl₄ targets the 5-position. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from strain variability or assay conditions. Standardize protocols using CLSI guidelines. Validate purity via HPLC (>95%) and control for solvent effects (e.g., DMSO cytotoxicity). Cross-reference with structural analogs (e.g., 5-(2-hydroxyethyl)-4-methylthiazole derivatives) to identify SAR trends .

Q. How can reaction mechanisms for 5-(3-Bromopropyl)-1,3-thiazole in cross-coupling reactions be elucidated?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., D₂O quenching for protonation steps) and kinetic profiling. For Pd-catalyzed couplings, in situ XAFS/XPS tracks oxidation states. Computational studies (e.g., Gibbs free energy calculations for transition states) validate proposed pathways .

Q. What advanced analytical techniques differentiate polymorphic forms of 5-(3-Bromopropyl)-1,3-thiazole?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve crystal packing. Thermal analysis (DSC/TGA) identifies melting points and stability. Solid-state NMR (¹³C CP/MAS) distinguishes amorphous vs. crystalline phases .

Methodological Considerations Table

Critical Data Contradictions & Resolutions

-

Contradiction : Variable antibacterial activity against E. coli (Gram-negative) in similar thiazoles.

-

Contradiction : Conflicting NMR shifts for bromopropyl chains.

- Resolution : Standardize solvent (CDCl₃ vs. DMSO-d₆) and concentration. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.